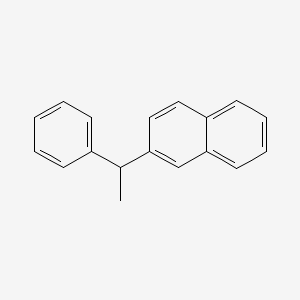
17beta-(4-Methylbenzenesulfonyloxy)androst-4-en-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
17beta-(4-Methylbenzenesulfonyloxy)androst-4-en-3-one is a synthetic steroid compound It is structurally related to testosterone and other androstane derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 17beta-(4-Methylbenzenesulfonyloxy)androst-4-en-3-one typically involves the sulfonylation of androst-4-en-3-one derivatives. The reaction conditions often include the use of a sulfonyl chloride reagent, such as 4-methylbenzenesulfonyl chloride, in the presence of a base like pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques like recrystallization or chromatography.
化学反应分析
Types of Reactions
17beta-(4-Methylbenzenesulfonyloxy)androst-4-en-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives with altered biological activity.
Substitution: The sulfonyl group can be substituted with other functional groups to create new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
科学研究应用
17beta-(4-Methylbenzenesulfonyloxy)androst-4-en-3-one has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various steroid derivatives.
Biology: The compound is studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in hormone replacement therapy and as an anti-inflammatory agent.
Industry: It is used in the production of pharmaceuticals and other steroid-based products.
作用机制
The mechanism of action of 17beta-(4-Methylbenzenesulfonyloxy)androst-4-en-3-one involves its interaction with specific molecular targets, such as androgen receptors. The compound binds to these receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to changes in gene expression and protein synthesis, ultimately affecting cellular function and behavior.
相似化合物的比较
Similar Compounds
Testosterone: A naturally occurring anabolic steroid with similar structural features.
17beta-(Benzoyloxy)-B-norandrost-4-en-3-one: Another synthetic steroid with comparable properties.
4-androsten-17beta-ol-3-one glucosiduronate: A steroid glucosiduronic acid derivative.
Uniqueness
17beta-(4-Methylbenzenesulfonyloxy)androst-4-en-3-one is unique due to its specific sulfonylation, which imparts distinct chemical and biological properties. This modification can enhance its stability, solubility, and interaction with molecular targets, making it a valuable compound for research and industrial applications.
属性
分子式 |
C26H34O4S |
|---|---|
分子量 |
442.6 g/mol |
IUPAC 名称 |
[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C26H34O4S/c1-17-4-7-20(8-5-17)31(28,29)30-24-11-10-22-21-9-6-18-16-19(27)12-14-25(18,2)23(21)13-15-26(22,24)3/h4-5,7-8,16,21-24H,6,9-15H2,1-3H3/t21-,22-,23-,24-,25-,26-/m0/s1 |
InChI 键 |
LQBTZXLGHXAZEI-FRSCJGFNSA-N |
手性 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CCC5=CC(=O)CC[C@]45C)C |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCC3C2(CCC4C3CCC5=CC(=O)CCC45C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



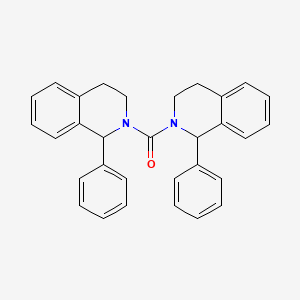
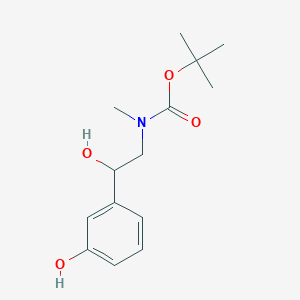
![2-[Tert-butyl(diphenyl)silyl]oxybutan-1-ol](/img/structure/B12284845.png)
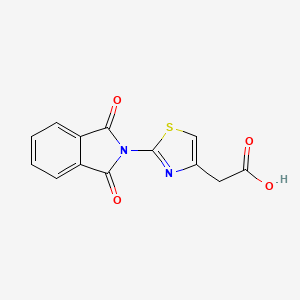
![2-Aminoethanol;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B12284859.png)
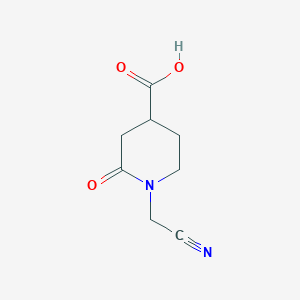

![6-[5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]-2-(pyrrolidine-2-carbonylamino)hexanoic acid](/img/structure/B12284877.png)

![benzhydryl 3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12284891.png)
![(S)-2-(4-[2-(2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)-ethyl]-benzoylamino)-pentanedioicacid diethylester](/img/structure/B12284899.png)

